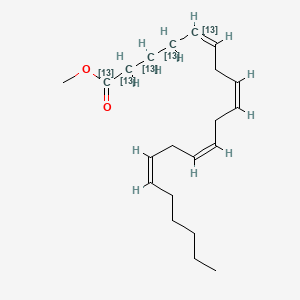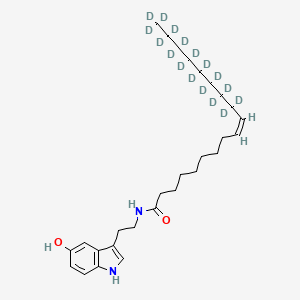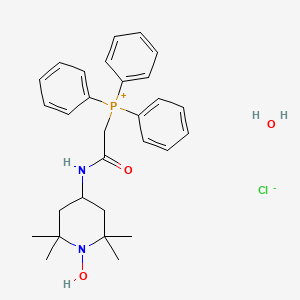
Mito-TEMPO (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mito-TEMPO (hydrate) is a mitochondria-targeted antioxidant that combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium. This unique structure allows it to pass through lipid bilayers and accumulate in mitochondria, where it scavenges superoxide and alkyl radicals, thus protecting against oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mito-TEMPO (hydrate) involves the conjugation of TEMPO with triphenylphosphonium. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the product. The final product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of Mito-TEMPO (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity. The product is then formulated into various concentrations for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Mito-TEMPO (hydrate) primarily undergoes redox reactions due to its antioxidant properties. It can participate in:
Oxidation: Reacts with reactive oxygen species to form stable products.
Reduction: Can be reduced back to its active form after scavenging radicals.
Common Reagents and Conditions
Common reagents used in reactions with Mito-TEMPO (hydrate) include hydrogen peroxide, superoxide, and other reactive oxygen species. The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature .
Major Products Formed
The major products formed from these reactions are stable, non-toxic compounds that result from the neutralization of reactive oxygen species. These products are then excreted from the body or further metabolized .
Scientific Research Applications
Mito-TEMPO (hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study oxidative stress and redox biology.
Biology: Investigates mitochondrial function and oxidative damage in cells.
Medicine: Explores therapeutic potential in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and diabetes.
Industry: Utilized in the development of antioxidant formulations and supplements
Mechanism of Action
Mito-TEMPO (hydrate) exerts its effects by targeting mitochondria and scavenging reactive oxygen species. It reduces oxidative stress by neutralizing superoxide and alkyl radicals, thereby protecting mitochondrial function. The molecular targets include mitochondrial membranes and enzymes involved in oxidative phosphorylation. The pathways involved are primarily related to the reduction of oxidative damage and the maintenance of mitochondrial integrity .
Comparison with Similar Compounds
Similar Compounds
MitoQ: Another mitochondria-targeted antioxidant that combines ubiquinone with triphenylphosphonium.
Mito-Vitamin E Succinate: Targets mitochondria and has high apoptotic activity.
Mito-Peroxidase: Aims to reduce mitochondrial oxidative stress by mimicking peroxidase activity.
Uniqueness
Mito-TEMPO (hydrate) is unique due to its specific combination of TEMPO and triphenylphosphonium, which allows it to effectively target and protect mitochondria from oxidative damage. Its ability to cross lipid bilayers and accumulate in mitochondria sets it apart from other antioxidants .
Properties
Molecular Formula |
C29H38ClN2O3P |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride;hydrate |
InChI |
InChI=1S/C29H35N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23,33H,20-22H2,1-4H3;1H;1H2 |
InChI Key |
VFQFEHOQBRFUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride](/img/structure/B10765241.png)
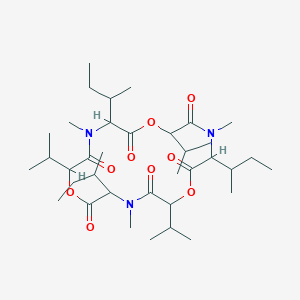
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B10765258.png)
![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)
![10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765275.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10765283.png)
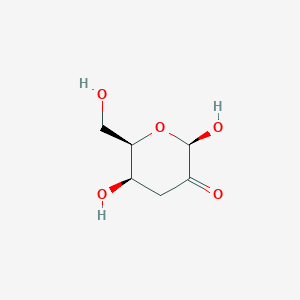
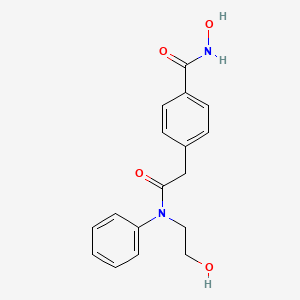
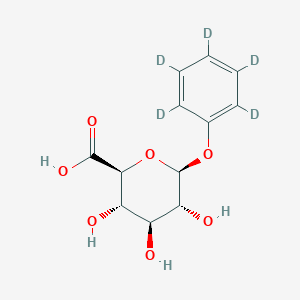
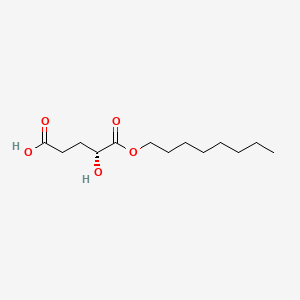
![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)
![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)
